An In-depth Technical Guide to the Fundamental Properties of Bis-propargyl-PEG7
An In-depth Technical Guide to the Fundamental Properties of Bis-propargyl-PEG7
This guide provides a comprehensive technical overview of Bis-propargyl-PEG7, a homobifunctional crosslinker pivotal in modern bioconjugation and drug development. We will delve into its core properties, explore its primary applications, and provide practical, field-tested insights into its use.
Core Properties of Bis-propargyl-PEG7
Bis-propargyl-PEG7 is a polyethylene glycol (PEG) derivative characterized by a central chain of seven ethylene glycol units, flanked on both ends by reactive propargyl groups. This symmetrical structure is fundamental to its utility as a crosslinker.
Physicochemical Characteristics
The defining features of Bis-propargyl-PEG7 are summarized in the table below, offering a snapshot of its key specifications.
| Property | Value | Source |
| Chemical Formula | C18H30O7 | [1] |
| Molecular Weight | 358.43 g/mol | [1] |
| Exact Mass | 358.1992 | [1] |
| IUPAC Name | 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne | [1] |
| CAS Number | 400775-35-1 | [1] |
| Appearance | Oily Liquid | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances solubility in aqueous media. | [1][3] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place. | [1] |
Structural and Functional Insights
The structure of Bis-propargyl-PEG7 is elegantly designed for its function. The terminal propargyl groups, containing a reactive alkyne, are the linchpins for its role in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage with azide-containing molecules under mild conditions.[1][3][4]
The central PEG7 linker is not merely a spacer. Its hydrophilic nature is a critical feature that imparts several advantageous properties to the resulting conjugates.[3][5] This "PEGylation" effect can enhance the solubility and stability of biomolecules, reduce immunogenicity, and prolong circulation half-life in vivo.[6][7][8][9][10] The length of the PEG chain is a crucial parameter; a chain of seven ethylene glycol units provides a balance of flexibility and hydrophilicity for many applications.
Applications in Bioconjugation and Drug Development
The unique properties of Bis-propargyl-PEG7 make it a versatile tool for researchers in various fields, including chemical biology, drug discovery, and materials science.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of Bis-propargyl-PEG7 is in CuAAC reactions. This powerful ligation chemistry enables the precise and robust covalent coupling of two azide-functionalized molecules.[4] The homobifunctional nature of Bis-propargyl-PEG7 allows for the creation of symmetrical constructs.
Below is a conceptual workflow for a typical CuAAC reaction using Bis-propargyl-PEG7.
Key Application Areas
-
Homodimer Formation: The symmetrical structure of Bis-propargyl-PEG7 is ideal for the synthesis of homodimers of peptides, proteins, or small molecules, which are valuable in diagnostics and therapeutics.[11]
-
Crosslinking Studies: This linker can be employed to crosslink two different biomolecules within a complex to investigate their proximity and interactions.[11]
-
PROTAC Synthesis: While often requiring heterobifunctional linkers, homobifunctional linkers like Bis-propargyl-PEG7 can be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[11][12]
-
Polymer Chemistry: It can be used to synthesize polymer-linked multimers for applications in signal transduction research or as ligands for affinity chromatography.[4]
Experimental Protocol: A Practical Guide to CuAAC with Bis-propargyl-PEG7
The following is a generalized, step-by-step protocol for a typical small-scale CuAAC reaction. Note: This protocol is a starting point and may require optimization based on the specific azide-containing molecule and desired conjugate.
Materials:
-
Bis-propargyl-PEG7
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable copper-coordinating ligand
-
Degassed, anhydrous solvent (e.g., Dimethylformamide (DMF) or a mixture of tert-Butanol/water)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve Bis-propargyl-PEG7 (1.0 equivalent) and the azide-functionalized molecule (2.1 equivalents) in the chosen solvent system in a reaction vessel.
-
-
Preparation of Catalyst and Reducing Agent:
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO₄·5H₂O and THPTA in water.
-
-
Reaction Initiation:
-
To the reaction mixture from step 1, add the CuSO₄/THPTA solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the desired conjugate using a suitable method, such as preparative HPLC, to remove unreacted starting materials, catalyst, and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry and NMR.
-
The Significance of the PEG7 Linker: A Deeper Dive into PEGylation
The inclusion of the polyethylene glycol (PEG) chain is a deliberate and critical design element. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[9]
Advantages of PEGylation
The benefits of incorporating a PEG linker are multifaceted:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, which is often a major hurdle in drug development.[8][10]
-
Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule from the host's immune system, thereby reducing its antigenicity and immunogenicity.[8][10]
-
Prolonged Circulation Time: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, leading to a longer circulation half-life in the body.[6][8]
-
Improved Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation, enhancing their stability in biological environments.[10]
The following diagram illustrates the key advantages conferred by the PEG linker in a bioconjugate.
Safety and Handling
While Bis-propargyl-PEG7 is shipped under ambient temperature as a non-hazardous chemical, proper laboratory safety precautions should always be observed.[1] It is important to handle the compound in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13] Although the toxicity of this specific molecule is not fully characterized, related compounds containing propargyl groups can be toxic if ingested, inhaled, or absorbed through the skin.[13]
Conclusion
Bis-propargyl-PEG7 is a powerful and versatile homobifunctional crosslinker that has become an indispensable tool in the fields of bioconjugation and drug development. Its well-defined chemical structure, featuring two reactive propargyl groups and a hydrophilic PEG7 spacer, allows for the efficient and precise construction of complex molecular architectures. The ability to leverage the robust and bioorthogonal copper-catalyzed azide-alkyne cycloaddition reaction, coupled with the inherent benefits of PEGylation, makes Bis-propargyl-PEG7 a valuable asset for researchers aiming to create novel therapeutics, diagnostics, and research tools. A thorough understanding of its fundamental properties and reaction kinetics is paramount to its successful application.
References
-
Propargyl PEG reagent, Bis-propargyl-PEG7, Purity 98% - GlycoCLICK . CD BioGlyco. [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs . National Center for Biotechnology Information. [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System . MDPI. [Link]
-
PEGylation . Wikipedia. [Link]
-
PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety . LinkedIn. [Link]
-
PEGylation technology for the drug development . J-Stage. [Link]
-
Bis-propargyl-PEG7 (CAT#: ADC-L-Y0071) . Creative Biolabs. [Link]
-
Propargyl PEG | Alkyne PEG,Click Chemistry Linkers . AxisPharm. [Link]
-
Bis-Propargyl-PEG7 . Formanet. [Link]
-
The Science Behind PEG-7 Glyceryl Cocoate: From Raw Material to Cosmetic Staple . Univar Solutions. [Link]
-
PEG 7 GLYCERYL COCOATE . Ataman Kimya. [Link]
-
PEG-7 Glyceryl Cocoate . PCC Group Product Portal. [Link]
-
PEG-7 Glyceryl Cocoate by MakingCosmetics Inc. - Personal Care & Cosmetics . UL Prospector. [Link]
-
PEG-7 Glyceryl Cocoate 122 . MakingCosmetics. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. PEG-7 Glyceryl Cocoate - PCC Group Product Portal [products.pcc.eu]
- 3. Bis-propargyl-PEG7 - Creative Biolabs [creative-biolabs.com]
- 4. Bis propargyl-peg7 | Benchchem [benchchem.com]
- 5. Propargyl PEG reagent, Bis-propargyl-PEG7, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. PEGylation technology for the drug development [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
